molecular formula C20H18ClN3O3S B2936097 N-(4-(3-((3-chloro-4-methoxyphenyl)amino)-3-oxopropyl)thiazol-2-yl)benzamide CAS No. 1021229-72-0

N-(4-(3-((3-chloro-4-methoxyphenyl)amino)-3-oxopropyl)thiazol-2-yl)benzamide

Cat. No.: B2936097
CAS No.: 1021229-72-0
M. Wt: 415.89
InChI Key: UARXXXAOPJZJKA-UHFFFAOYSA-N
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Description

N-(4-(3-((3-chloro-4-methoxyphenyl)amino)-3-oxopropyl)thiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C20H18ClN3O3S and its molecular weight is 415.89. The purity is usually 95%.
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Mechanism of Action

Mode of Action

Based on its structural features, it can be hypothesized that the compound may interact with its targets through hydrogen bonding or other non-covalent interactions .

Biochemical Pathways

Without specific target information, it’s challenging to determine the exact biochemical pathways affected by this compound. Given its structural similarity to other known compounds, it may influence pathways involving protein synthesis or signal transduction .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently unknown. These properties are crucial for understanding the compound’s bioavailability, i.e., the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

The molecular and cellular effects of the compound’s action are currently unknown. These effects would depend on the compound’s specific targets and the biochemical pathways it affects .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. Without specific information about the compound’s targets and mode of action, it’s difficult to predict how these factors would affect the compound .

Properties

IUPAC Name

N-[4-[3-(3-chloro-4-methoxyanilino)-3-oxopropyl]-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN3O3S/c1-27-17-9-7-14(11-16(17)21)22-18(25)10-8-15-12-28-20(23-15)24-19(26)13-5-3-2-4-6-13/h2-7,9,11-12H,8,10H2,1H3,(H,22,25)(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UARXXXAOPJZJKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)CCC2=CSC(=N2)NC(=O)C3=CC=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

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